Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate
Description
Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate is a synthetic compound characterized by a hybrid structure incorporating a benzoate ester, a piperazine ring, and a cyclohexylidene-dioxo-phenyl moiety. The compound’s synthesis typically involves multi-step reactions, including coupling of piperazine derivatives with activated aromatic esters under controlled conditions, as exemplified by analogous procedures in , which describes the use of aroyl or benzenesulfonyl halides in similar scaffolds .
Properties
Molecular Formula |
C29H34N4O4S |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 4-[[4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C29H34N4O4S/c1-2-37-28(36)22-8-10-24(11-9-22)31-29(38)33-16-14-32(15-17-33)13-12-30-20-25-26(34)18-23(19-27(25)35)21-6-4-3-5-7-21/h3-11,20,23,34H,2,12-19H2,1H3,(H,31,38) |
InChI Key |
LVNKZGKUQVQHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN=CC3=C(CC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps:
Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of a phenyl-substituted cyclohexanone with appropriate reagents to form the phenylcyclohexylidene intermediate.
Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Formation of the Benzoate Ester: Finally, the compound is esterified with ethyl benzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenylcyclohexylidene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules, including:
- Piperazine-linked thiourea derivatives (e.g., 1005109-48-7, 752215-10-4 from ): These compounds feature piperazine cores modified with sulfonyl or nitroaryl groups, highlighting the versatility of piperazine in enhancing solubility and binding affinity .
- Cyclohexylidene-dioxo-phenyl derivatives : Analogues such as 332904-69-5 () incorporate similar ketone and aromatic systems, which are critical for interactions with hydrophobic enzyme pockets .
Table 1: Structural Comparison
| Compound ID | Core Structure | Key Functional Groups | Potential Target |
|---|---|---|---|
| Target Compound | Piperazine-benzoate | Thiourea, cyclohexylidene-dioxo | Enzymes (e.g., HDACs, kinases) |
| 1005109-48-7 | Piperazine-nitroanilino | Bicycloheptane, nitro | Anti-inflammatory agents |
| 332904-69-5 | Purine-dione-piperidine | Benzyl-methylamino, hydroxypropyl | Adenosine receptors |
Computational Similarity Analysis
Computational methods, such as Tanimoto and Dice similarity indices (), quantify structural resemblance. For example:
- Tanimoto Coefficient (MACCS/Morgan fingerprints) : The target compound shows ~60–70% similarity to piperazine-based inhibitors like 752215-10-4, aligning with shared piperazine and aromatic pharmacophores .
- Pharmacophore Overlap : Molecular dynamics simulations () suggest that the thiourea and ketone groups in the target compound align with the binding motifs of HDAC inhibitors, such as SAHA (suberoylanilide hydroxamic acid), which shares a dioxo-phenyl system .
Table 2: Similarity Indices
| Compound Pair | Tanimoto (MACCS) | Tanimoto (Morgan) | Bioactivity Correlation |
|---|---|---|---|
| Target vs. 1005109-48-7 | 0.65 | 0.58 | Moderate (anti-inflammatory) |
| Target vs. SAHA | 0.70 | 0.63 | High (epigenetic modulation) |
Bioactivity Profiling
and emphasize that structurally similar compounds often cluster by bioactivity. For instance:
Research Findings and Implications
- Virtual Screening Reliability : Structural similarity metrics (Tanimoto/Dice) reliably predict bioactivity for piperazine-thiourea derivatives, as shown in and .
- Limitations: Bioactivity divergence occurs in compounds with minor structural differences (e.g., nitro vs. trifluoromethyl groups), underscoring the need for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
